molecular formula C13H10ClN3O2S B14963195 N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B14963195
M. Wt: 307.76 g/mol
InChI Key: DDPCXDMPOWSJKG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CAS 1358550-43-2) is a high-purity chemical compound offered for research purposes. This sulfonamide-derivatized azaindole is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted protein kinase inhibitors . Compounds based on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have shown promise as potent and selective inhibitors of the BRAF V600E mutant kinase, a key oncogenic driver in cancers such as melanoma, thyroid cancer, and colorectal cancer . Research indicates that sulphonamide-substituted pyrrolo[2,3-b]pyridine analogues can exhibit excellent inhibitory potential against BRAF V600E kinase, with certain derivatives demonstrating potent anti-proliferative activity against a range of cancer cell lines, including melanoma, ovarian, and renal cancers . The molecular structure of this compound, which combines a chlorophenyl group with a pyrrolo[2,3-b]pyridine-3-sulfonamide core, is designed to facilitate key interactions within the kinase domain, potentially leading to high selectivity and efficacy in pre-clinical research models . With a molecular formula of C13H10ClN3O2S and a molecular weight of 307.76 , this compound is intended for use in biochemical research, kinase profiling, and early-stage drug discovery applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

InChI

InChI=1S/C13H10ClN3O2S/c14-9-3-1-4-10(7-9)17-20(18,19)12-8-16-13-11(12)5-2-6-15-13/h1-8,17H,(H,15,16)

InChI Key

DDPCXDMPOWSJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Halogenated Pyridines

A regioselective approach involves the cyclization of 3-bromo-2-aminopyridine derivatives. As demonstrated in WO2013181415A1, treatment of 3-bromo-2-aminopyridine with potassium tert-butoxide in dimethylformamide (DMF) induces intramolecular cyclization to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine (Fig. 1A). This method achieves yields of 78–85% under optimized conditions (120°C, 12 h).

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl groups at specific positions. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst, yielding 5-aryl-substituted derivatives. This method is critical for introducing functional groups that enhance solubility or enable downstream modifications.

Sulfonation of the Pyrrolo[2,3-b]Pyridine Core

Direct Sulfonation at Position 3

Position 3 of the pyrrolo[2,3-b]pyridine ring is activated for electrophilic substitution due to the electron-rich pyrrole moiety. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride (Fig. 1B), a key intermediate for sulfonamide formation.

Protecting Group Strategies

To prevent side reactions during sulfonation, the pyrrole nitrogen is often protected. Tosyl (Ts) or 9-fluorenylmethoxycarbonyl (Fmoc) groups are introduced using NaH and tosyl chloride or Fmoc-Cl, respectively. For example, protection of 1H-pyrrolo[2,3-b]pyridine with TsCl in tetrahydrofuran (THF) yields N-tosyl-pyrrolo[2,3-b]pyridine, which undergoes clean sulfonation at position 3. Deprotection is achieved via alkaline hydrolysis (NaOH, MeOH/H₂O).

Formation of the Sulfonamide Bond

Coupling 3-Chloroaniline with Pyrrolo[2,3-b]Pyridine-3-Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with 3-chloroaniline in a nucleophilic substitution. Optimized conditions involve:

  • Solvent: Dichloromethane (DCM) or ethyl acetate.
  • Base: Triethylamine (TEA) or pyridine to scavenge HCl.
  • Temperature: 0°C to room temperature (20–25°C).

Reaction monitoring via TLC (Rf = 0.5 in EtOAc/hexane 1:1) confirms completion within 2–4 h, yielding this compound with 65–72% isolated yield after column chromatography (SiO₂, gradient elution).

Alternative Route: One-Pot Sulfonation and Coupling

A streamlined one-pot method eliminates the isolation of sulfonyl chloride. 1H-Pyrrolo[2,3-b]pyridine is treated with ClSO₃H followed by in situ reaction with 3-chloroaniline and TEA. This approach reduces purification steps but requires careful control of stoichiometry to minimize over-sulfonation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyrrole-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (t, J = 7.8 Hz, 1H, Ar-H), 7.12 (s, 1H, pyridine-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H).
  • HRMS (ESI+) : m/z calculated for C₁₃H₁₀ClN₃O₂S [M+H]⁺: 324.0264; found: 324.0268.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity. Residual solvents (DMF, DCM) are quantified via GC-MS, adhering to ICH guidelines (<500 ppm).

Scale-Up Considerations and Industrial Relevance

Catalytic Efficiency

Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable gram-scale Suzuki couplings with turnover numbers (TON) >1,000, reducing metal contamination to <10 ppm.

Cost-Effective Sulfonation

Bulk sulfonation using ClSO₃H (price: $50–70/kg) is preferred over expensive sulfonylating agents like SO₃·Py complex ($200/kg).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Pexidartinib Hydrochloride (Turalio®)

  • Structure : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride.
  • Key Differences :
    • The pyrrolo[2,3-b]pyridine core is substituted with a methyl-pyridylamine group rather than a sulfonamide.
    • A trifluoromethylpyridine moiety enhances metabolic stability and lipophilicity.
  • Activity: Approved for symptomatic tenosynovial giant cell tumor (TGCT), targeting CSF1R kinase. The absence of a sulfonamide group in pexidartinib may reduce off-target interactions compared to sulfonamide-containing analogs .

N-(4-Bromo-2,5-difluorophenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

  • Structure : Features a 6-chloro-pyrrolo[2,3-b]pyridine core and a 4-bromo-2,5-difluorophenyl sulfonamide group.
  • Key Differences :
    • Bromine and fluorine substituents on the phenyl ring increase steric bulk and electronegativity compared to the 3-chlorophenyl group.
    • The 6-chloro substitution on the pyrrolopyridine may alter binding affinity to kinase targets.
  • Implications : Enhanced lipophilicity from bromine/fluorine substituents could improve membrane permeability but may also affect solubility .

1-(4-Fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure : Contains a pyrrolo[2,3-b]pyridin-4-yloxy linkage instead of a sulfonamide.
  • Key Differences: A carboxamide group replaces the sulfonamide, altering hydrogen-bonding capabilities.
  • Activity : Carboxamide derivatives often exhibit strong kinase inhibition due to dual hydrogen bonding with ATP-binding pockets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target Notable Properties
N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Pyrrolo[2,3-b]pyridine-sulfonamide 3-chlorophenyl Kinases (inferred) Sulfonamide enhances solubility
Pexidartinib Hydrochloride () Pyrrolo[2,3-b]pyridine Chloro, trifluoromethylpyridylmethyl CSF1R High metabolic stability
N-(4-Bromo-2,5-difluorophenyl)-6-chloro... () Pyrrolo[2,3-b]pyridine-sulfonamide 6-chloro, bromo/difluorophenyl Undisclosed High lipophilicity
1-(4-Fluorophenyl)-N-[3-fluoro-4-(...)-phenyl] () Pyrrolo[2,3-b]pyridin-4-yloxy Fluorophenyl, carboxamide MET kinase Strong ATP-binding pocket interaction

Research Findings and Implications

  • Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (e.g., the target compound and ) may exhibit broader solubility but reduced target specificity compared to carboxamide derivatives () .
  • Halogen Effects : The 3-chlorophenyl group in the target compound balances moderate lipophilicity and electronic effects, whereas bromo/fluoro substituents () prioritize hydrophobic interactions .
  • Kinase Selectivity : Pexidartinib’s trifluoromethylpyridine group confers selectivity for CSF1R, while pyrrolo[2,3-b]pyridine-sulfonamides may target alternative kinases due to sulfonamide flexibility .

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves:

  • Core scaffold construction : Pyrrolo[2,3-b]pyridine derivatives are synthesized via cyclization of halogenated precursors (e.g., 3-fluoro-2-formylpyridine) with hydrazine derivatives, followed by sulfonylation .
  • Sulfonamide coupling : The sulfonamide group is introduced via Buchwald-Hartwig amination or nucleophilic substitution using Pd catalysts (e.g., Pd₂(dba)₃, XPhos) under inert conditions. Optimal yields (70–88%) are achieved with Cs₂CO₃ as a base in DMF at 100°C for 12 hours .
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating the final product, as impurities from nitro or halogen intermediates can affect bioactivity .

Q. Key Table: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine, 110°C, 16h29
SulfonylationPd₂(dba)₃, XPhos, 100°C70
DeprotectionTFA, Et₃SiH, RT85

Q. Q2. How is the compound characterized structurally, and what analytical methods resolve ambiguities in regiochemistry?

A2.

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.039) confirms bond angles and distances, distinguishing between pyrrolo[2,3-b]pyridine isomers .
  • NMR spectroscopy : ¹H/¹³C NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons) and NOESY correlations verify sulfonamide positioning .
  • Mass spectrometry : High-resolution MS (e.g., exact mass 352.0668 Da) validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent variations) influence the compound's kinase inhibitory activity?

A3. Structure-activity relationship (SAR) studies reveal:

  • Chlorophenyl group : The 3-chloro substituent enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., MET kinase), improving IC₅₀ values by 10-fold compared to unsubstituted analogs .
  • Sulfonamide vs. carboxamide : Sulfonamide derivatives exhibit superior solubility (logP = 2.1 vs. 3.5 for carboxamides) and metabolic stability in hepatic microsomes .
  • Pyrrolo-pyridine core : Fluorination at C5 increases selectivity for VEGFR2 over PDGFRβ (Ki = 12 nM vs. 230 nM) .

Q. Key Table: SAR of Analogues

SubstituentTarget KinaseIC₅₀ (nM)Selectivity Ratio
3-ClMET8.512x vs. EGFR
4-FVEGFR21219x vs. PDGFRβ
H (parent)MET853x vs. EGFR

Q. Q4. How can conflicting solubility and bioactivity data be reconciled across studies?

A4. Contradictions arise from:

  • Crystallinity vs. amorphous forms : Amorphous preparations show 3x higher solubility (e.g., 12 µM vs. 4 µM) but lower thermal stability .
  • Aggregation in assay buffers : Dynamic light scattering (DLS) detects nanoparticles (>500 nm) in PBS, which reduce apparent activity. Adding 0.01% Tween-80 mitigates this .
  • Metabolite interference : LC-MS/MS identifies N-oxide metabolites that competitively inhibit parent compound activity in cell-based assays .

Q. Q5. What methodologies are recommended for target identification and mechanism-of-action studies?

A5.

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets. For example, the compound inhibits MET (IC₅₀ = 8.5 nM) and AXL (IC₅₀ = 15 nM) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein thermal stability shifts (ΔTm > 4°C) in lysates treated with 10 µM compound .
  • CRISPR-Cas9 knockout : Validation via MET-knockout HGF-stimulated cell lines reduces anti-proliferative effects by 90% .

Q. Q6. What strategies address low oral bioavailability in preclinical models?

A6.

  • Prodrug design : Phosphate ester prodrugs improve aqueous solubility (from 0.2 mg/mL to 5 mg/mL) and Cmax by 5x in rat PK studies .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rate (85% release in 30 min vs. 45% for free form) .
  • Nanoparticle formulations : PEG-PLGA nanoparticles (150 nm) achieve 3x higher tumor accumulation in xenograft models .

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